molecular formula C7H11NO2 B596123 (5-Isopropyloxazol-4-yl)methanol CAS No. 1210700-52-9

(5-Isopropyloxazol-4-yl)methanol

Cat. No. B596123
M. Wt: 141.17
InChI Key: WKKPLMDFAIAYRT-UHFFFAOYSA-N
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Description

“(5-Isopropyloxazol-4-yl)methanol” is a chemical compound with the molecular formula C7H11NO2 and a molecular weight of 141.17 . It is used for research purposes .


Synthesis Analysis

While specific synthesis methods for “(5-Isopropyloxazol-4-yl)methanol” were not found, there are general methods for methanol synthesis. Methanol can be produced via CO2 hydrogenation , and from biomass-based syngas . The process involves the use of catalysts and specific temperature and pressure conditions .


Molecular Structure Analysis

The molecular structure of “(5-Isopropyloxazol-4-yl)methanol” consists of 7 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .

Scientific Research Applications

  • Synthesis and Characterization : A related compound, "(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol," was prepared through a five-step process. This study demonstrates the compound's potential as a precursor for the synthesis of biomimetic chelating ligands (Gaynor, McIntyre, & Creutz, 2023).

  • Cytotoxic Activity : Another study synthesized novel isoxazole derivatives, including “(3-arylisoxazol-5-yl) methanol,” which showed potent cytotoxicity against various human cancer cell lines (Rao et al., 2014).

  • Potential as Platform Chemicals : The acid-catalyzed condensation of glycerol with various aldehydes led to the formation of “[1,3]dioxolan-4-yl-methanols,” which are of interest as precursors for 1,3-propanediol derivatives, indicating their potential as novel platform chemicals (Deutsch, Martin, & Lieske, 2007).

  • Synthesis of Amino-Isoxazoles : In a study involving the synthesis of 5-amino-3-(pyrrol-2-yl)isoxazoles, a method was developed using hydroxylamine in methanol, leading to the selective preparation of these compounds, indicating the role of methanol in facilitating such syntheses (Sobenina et al., 2005).

  • Selective COX-2 Inhibitor Synthesis : The synthesis of “(1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl) methanol” as a selective COX-2 inhibitor was another notable application, indicating potential pharmaceutical uses (Tabatabai, Rezaee, & Kiani, 2012).

  • Synthesis of Carbonyl Compounds : The work on “(1-Methyl-1H-imidazol-2-yl) methanol derivatives” highlighted their convertibility into carbonyl compounds, showcasing a method to mask the carbonyl group for synthetic applications (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).

Future Directions

While specific future directions for “(5-Isopropyloxazol-4-yl)methanol” were not found, there is ongoing research into the conversion of methane to value-added chemicals, which could potentially include compounds like "(5-Isopropyloxazol-4-yl)methanol" .

properties

IUPAC Name

(5-propan-2-yl-1,3-oxazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-5(2)7-6(3-9)8-4-10-7/h4-5,9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKPLMDFAIAYRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=CO1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672486
Record name [5-(Propan-2-yl)-1,3-oxazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Isopropyloxazol-4-yl)methanol

CAS RN

1210700-52-9
Record name [5-(Propan-2-yl)-1,3-oxazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
EY Slobodyanyuk, AA Andriienko… - Chemistry of …, 2019 - Springer
An efficient approach to the preparation of novel sp 3 -enriched 4,5-disubstituted oxazoles bearing a functional group at the C-4 position is described. The method commenced with …
Number of citations: 9 link.springer.com

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